molecular formula C9H16F2N2O2S B2420384 4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine CAS No. 2097867-06-4

4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine

Cat. No. B2420384
CAS RN: 2097867-06-4
M. Wt: 254.3
InChI Key: JQLGOXDLWARKBS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine” are not detailed in the literature, compounds with a pyrrolidine ring are known to participate in a variety of chemical reactions . These can include reactions with electrophiles, nucleophiles, and radicals, among others .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Sulfonamides as Cyclisation Terminators : Sulfonamides, possibly including derivatives like 4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine, have been explored as novel terminators in cationic cyclisations. Trifluoromethanesulfonic acid has been shown to catalyze 5-endo cyclisation of homoallylic sulfonamides to yield pyrrolidines. This process is significant for the efficient formation of polycyclic systems, highlighting the utility of sulfonamides in synthesizing complex organic structures (Haskins & Knight, 2002).

  • Hydroaminomethylation Reactions : The hydroaminomethylation of alkenes using amino-functionalized ligands has been performed with high activities and selectivities. This reaction is crucial for the synthesis of amines, which are pivotal in organic chemistry and pharmaceuticals. Although not directly related to this compound, this research underscores the importance of nitrogen-containing compounds in catalysis (Hamers et al., 2009).

Material Science

  • Nanomagnetic Reusable Catalysts : Piperidine derivatives have been incorporated into nanomagnetic catalysts for the synthesis of organic compounds. Specifically, piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles have shown significant catalytic activity in synthesizing 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. Such innovations demonstrate the potential of incorporating piperidine structures into nanomaterials for catalysis (Ghorbani‐Choghamarani & Azadi, 2015).

Pharmacology

  • Selective Inhibitors : Research into fluorinated pyrrolidines and piperidines, including those with tertiary benzenesulfonamide moieties, has shown selective inhibition towards specific enzymes. This selectivity is crucial for the development of targeted therapies in medicinal chemistry (Le Darz et al., 2015).

Future Directions

The future directions for research on “4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine” could involve further exploration of its synthesis, structural analysis, and potential applications in various fields. Given the interest in pyrrolidine-based compounds in medicinal chemistry , there could be potential for this compound in drug discovery and development.

properties

IUPAC Name

4,4-difluoro-1-pyrrolidin-1-ylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O2S/c10-9(11)3-7-13(8-4-9)16(14,15)12-5-1-2-6-12/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLGOXDLWARKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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